3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Overview
Description
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is a bisquaternary ammonium compound known for its unique structural features and significant biological activities.
Mechanism of Action
Target of Action
The primary targets of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane are cells with heparan sulfate (HS) receptors in their walls . These receptors play a crucial role in the adsorption of viruses to host cells .
Mode of Action
This compound interacts with its targets by specifically blocking the HS receptors on the cell walls . This blocking action prevents the adsorption of viruses to the host cells , thereby inhibiting viral infection.
Result of Action
The result of the action of this compound is the prevention of viral adsorption to host cells . This leads to a decrease in viral infection and replication within the host organism.
Preparation Methods
The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane typically involves the reaction of 1,3-di(4-benzoylpiperazin-1-yl)propane with 1,2-dibromoethane, leading to the formation of a dibromide intermediate. This intermediate is then subjected to hydrolysis in a 10% HBr solution to yield the bisquaternary salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: Common reagents include alkyl halides and bases, leading to the formation of substituted derivatives.
Hydrolysis: The hydrolysis of the N-benzoyl groups in the presence of HBr is a key step in its synthesis.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro[525
Comparison with Similar Compounds
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is unique due to its bisquaternary ammonium structure. Similar compounds include:
Prospidin: Another bisquaternary ammonium compound with antitumor properties.
Spirobromin: Known for its low toxicity and effectiveness in cancer treatment.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWPYHHZGFGCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171368 | |
Record name | N,N''-Dispirotripiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-88-0 | |
Record name | N,N''-Dispirotripiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N''-Dispirotripiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the antiviral activity of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives?
A1: Research suggests that these compounds may exert their antiviral effects by binding to heparan sulfate receptors on the surface of host cells. [] This binding is thought to interfere with the attachment and entry of certain viruses, preventing them from infecting the cells. []
Q2: Are there specific structural features of this compound derivatives that are crucial for their antiviral activity?
A2: While the provided research highlights the antiviral potential of a this compound derivative with a 5-nitropyrimidine substituent, [] further investigations are needed to establish a comprehensive structure-activity relationship (SAR). Exploring the impact of different substituents and modifications on the core structure could provide insights into the key structural features influencing antiviral potency and selectivity.
Q3: What is the crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride?
A4: The crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride was determined from X-ray laboratory powder data. [] The analysis revealed that all three rings in the molecule adopt a chair conformation. Additionally, the study found that hydrogen bonds involving NH groups are absent from this structure. []
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